REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=O.[F:15][CH2:16][C:17](=O)[CH2:18][C:19]([O:21][CH3:22])=[O:20].[NH2:24][C:25]([CH3:33])=[CH:26][C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[O:28]>>[Cl:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:4]([CH:5]2[C:26]([C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[O:28])=[C:25]([CH3:33])[NH:24][C:17]([CH2:16][F:15])=[C:18]2[C:19]([O:21][CH3:22])=[O:20])[C:7]([F:10])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=O)C(=CC1)F)C(F)(F)F
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OC(C)C)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1.5 hours at 90°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 1.5 hours at 100°
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 110°
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was chromatographed twice on silica first using methylene chloride as eluent
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=CC1)F)C1C(=C(NC(=C1C(=O)OC(C)C)C)CF)C(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |